Cas no 952964-95-3 (3-2-(4-ethylpiperazin-1-yl)-2-oxoethyl-7-methyl-2H,3H,5H-1,3thiazolo3,2-apyrimidin-5-one)

3-2-(4-ethylpiperazin-1-yl)-2-oxoethyl-7-methyl-2H,3H,5H-1,3thiazolo3,2-apyrimidin-5-one structure
952964-95-3 structure
商品名:3-2-(4-ethylpiperazin-1-yl)-2-oxoethyl-7-methyl-2H,3H,5H-1,3thiazolo3,2-apyrimidin-5-one
CAS番号:952964-95-3
MF:C15H22N4O2S
メガワット:322.425781726837
CID:6065715
PubChem ID:16867886

3-2-(4-ethylpiperazin-1-yl)-2-oxoethyl-7-methyl-2H,3H,5H-1,3thiazolo3,2-apyrimidin-5-one 化学的及び物理的性質

名前と識別子

    • 3-2-(4-ethylpiperazin-1-yl)-2-oxoethyl-7-methyl-2H,3H,5H-1,3thiazolo3,2-apyrimidin-5-one
    • 3-(2-(4-ethylpiperazin-1-yl)-2-oxoethyl)-7-methyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one
    • 952964-95-3
    • AKOS024652602
    • F2495-0213
    • 3-[2-(4-ethylpiperazin-1-yl)-2-oxoethyl]-7-methyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one
    • 5H-Thiazolo[3,2-a]pyrimidin-5-one, 3-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]-2,3-dihydro-7-methyl-
    • インチ: 1S/C15H22N4O2S/c1-3-17-4-6-18(7-5-17)13(20)9-12-10-22-15-16-11(2)8-14(21)19(12)15/h8,12H,3-7,9-10H2,1-2H3
    • InChIKey: XXKXTQZUAUQNCL-UHFFFAOYSA-N
    • ほほえんだ: C12SCC(CC(N3CCN(CC)CC3)=O)N1C(=O)C=C(C)N=2

計算された属性

  • せいみつぶんしりょう: 322.14634713g/mol
  • どういたいしつりょう: 322.14634713g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 5
  • 重原子数: 22
  • 回転可能化学結合数: 3
  • 複雑さ: 538
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.2
  • トポロジー分子極性表面積: 81.5Ų

じっけんとくせい

  • 密度みつど: 1.38±0.1 g/cm3(Predicted)
  • ふってん: 503.2±60.0 °C(Predicted)
  • 酸性度係数(pKa): 7.26±0.10(Predicted)

3-2-(4-ethylpiperazin-1-yl)-2-oxoethyl-7-methyl-2H,3H,5H-1,3thiazolo3,2-apyrimidin-5-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F2495-0213-75mg
3-[2-(4-ethylpiperazin-1-yl)-2-oxoethyl]-7-methyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one
952964-95-3 90%+
75mg
$312.0 2023-05-16
Life Chemicals
F2495-0213-50mg
3-[2-(4-ethylpiperazin-1-yl)-2-oxoethyl]-7-methyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one
952964-95-3 90%+
50mg
$240.0 2023-05-16
Life Chemicals
F2495-0213-20mg
3-[2-(4-ethylpiperazin-1-yl)-2-oxoethyl]-7-methyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one
952964-95-3 90%+
20mg
$148.5 2023-05-16
Life Chemicals
F2495-0213-40mg
3-[2-(4-ethylpiperazin-1-yl)-2-oxoethyl]-7-methyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one
952964-95-3 90%+
40mg
$210.0 2023-05-16
Life Chemicals
F2495-0213-10mg
3-[2-(4-ethylpiperazin-1-yl)-2-oxoethyl]-7-methyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one
952964-95-3 90%+
10mg
$118.5 2023-05-16
Life Chemicals
F2495-0213-1mg
3-[2-(4-ethylpiperazin-1-yl)-2-oxoethyl]-7-methyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one
952964-95-3 90%+
1mg
$81.0 2023-05-16
Life Chemicals
F2495-0213-2μmol
3-[2-(4-ethylpiperazin-1-yl)-2-oxoethyl]-7-methyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one
952964-95-3 90%+
2μl
$85.5 2023-05-16
Life Chemicals
F2495-0213-5mg
3-[2-(4-ethylpiperazin-1-yl)-2-oxoethyl]-7-methyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one
952964-95-3 90%+
5mg
$103.5 2023-05-16
Life Chemicals
F2495-0213-30mg
3-[2-(4-ethylpiperazin-1-yl)-2-oxoethyl]-7-methyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one
952964-95-3 90%+
30mg
$178.5 2023-05-16
Life Chemicals
F2495-0213-100mg
3-[2-(4-ethylpiperazin-1-yl)-2-oxoethyl]-7-methyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one
952964-95-3 90%+
100mg
$372.0 2023-05-16

3-2-(4-ethylpiperazin-1-yl)-2-oxoethyl-7-methyl-2H,3H,5H-1,3thiazolo3,2-apyrimidin-5-one 関連文献

3-2-(4-ethylpiperazin-1-yl)-2-oxoethyl-7-methyl-2H,3H,5H-1,3thiazolo3,2-apyrimidin-5-oneに関する追加情報

Compound CAS No. 952964-95-3: A Comprehensive Overview

The compound with CAS No. 952964-95-3, named 3-(2-(4-Ethylpiperazin-1-yl)-2-oxoethyl)-7-methyl-2H,3H,5H-thiazolo[3,2-a]pyrimidin-5-one, is a highly specialized organic molecule with significant potential in the field of drug discovery and development. This compound belongs to the class of thiazolopyrimidines, which are known for their diverse biological activities and structural versatility. The molecule's structure incorporates a thiazolo[3,2-a]pyrimidine core, a 4-Ethylpiperazine moiety, and a methyl group at the 7-position, making it a unique candidate for various pharmacological applications.

Recent studies have highlighted the importance of thiazolopyrimidine derivatives in targeting specific biological pathways associated with diseases such as cancer and neurodegenerative disorders. The 4-Ethylpiperazine group in this compound is particularly notable for its ability to enhance bioavailability and improve the pharmacokinetic profile of the molecule. Piperazines are widely used in medicinal chemistry due to their ability to form hydrogen bonds and interact with various biological targets. The oxoethyl group further contributes to the compound's stability and solubility properties.

The 7-methyl substituent plays a critical role in modulating the compound's activity by influencing its interaction with target proteins. This methyl group also enhances the molecule's lipophilicity, which is essential for crossing cellular membranes and reaching intracellular targets. Recent research has demonstrated that such modifications can significantly improve the efficacy of thiazolopyrimidine derivatives in inhibiting key enzymes involved in disease progression.

One of the most promising applications of this compound lies in its potential as an anticancer agent. Preclinical studies have shown that thiazolo[3,2-a]pyrimidine derivatives can selectively inhibit the growth of cancer cells by targeting specific oncogenic pathways. The integration of the 4-Ethylpiperazine and oxoethyl groups into this structure has been shown to enhance both the potency and selectivity of these compounds, making them strong candidates for further development.

In addition to its anticancer potential, this compound has also been investigated for its neuroprotective properties. Studies have demonstrated that it can modulate neurotransmitter systems and protect against oxidative stress-induced neuronal damage. The methyl group at position 7 has been found to play a crucial role in these effects by stabilizing the molecule's interaction with neuronal receptors.

The synthesis of this compound involves a multi-step process that combines advanced organic chemistry techniques. Key steps include the formation of the thiazolo[3,2-a]pyrimidine core through cyclization reactions and the subsequent introduction of substituents such as 4-Ethylpiperazine and methyl groups. Researchers have optimized these steps to achieve high yields and purity levels, ensuring that the compound is suitable for both preclinical and clinical studies.

Recent advancements in computational chemistry have further enhanced our understanding of this compound's molecular interactions. Molecular docking studies have revealed that it exhibits strong binding affinity towards several therapeutic targets, including kinases and proteases. These findings underscore its potential as a lead compound for drug development programs targeting a wide range of diseases.

In conclusion, CAS No. 952964-95-3 represents a cutting-edge example of how structural modifications can be leveraged to design molecules with enhanced pharmacological properties. Its unique combination of a thiazolo[3,2-a]pyrimidine core with functional groups such as 4-Ethylpiperazine, oxoethyl, and methyl positions it as a promising candidate for future therapeutic interventions.

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